Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a cyclopropane ring substituted with two ester groups and a diethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a cyclopropanation mechanism, forming the cyclopropane ring with the ester groups attached . The reaction conditions include vigorous stirring and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethoxymethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The ester groups and diethoxymethyl group can also interact with biological molecules, influencing the compound’s activity and function .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,1-cyclopropanedicarboxylate: Similar in structure but lacks the diethoxymethyl group.
Diethyl 1,1-cyclopropanedicarboxylate: Contains ethyl ester groups instead of methyl.
Dimethyl 2-methyl-5-(4-tolyl)-4,5-dihydropyrrole-3,3-dicarboxylate: A derivative with additional functional groups.
Uniqueness
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
89709-98-8 |
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Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H20O6/c1-5-17-9(18-6-2)8-7-12(8,10(13)15-3)11(14)16-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
IMOBUQYNIWOSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC1(C(=O)OC)C(=O)OC)OCC |
Origin of Product |
United States |
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